molecular formula C21H29N5O4S B2874757 4-(6-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine CAS No. 1219906-62-3

4-(6-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine

Cat. No.: B2874757
CAS No.: 1219906-62-3
M. Wt: 447.55
InChI Key: FZUCCCVKRYJLBE-UHFFFAOYSA-N
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Description

4-(6-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a synthetically produced chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. This molecule features a complex structure incorporating both morpholine and piperazine rings, which are common pharmacophores found in many biologically active molecules. These structural motifs are frequently utilized in the development of compounds that target various kinases and G-protein-coupled receptors (GPCRs), which are implicated in a wide range of diseases . The presence of a pyridazinone core in its structure suggests potential research applications in the development of agonists or antagonists for various nuclear and membrane-bound receptors, drawing parallels to compounds investigated for metabolic and oncological pathways . As a research chemical, its primary value lies as a building block or intermediate for the synthesis of more complex target molecules. It serves as a crucial tool for researchers exploring structure-activity relationships (SAR), optimizing lead compounds, and developing novel therapeutic agents. Potential research directions include oncology, given the importance of similar heterocyclic compounds in the development of apoptosis-inducing agents , and neurology, based on the role of related structures in targeting serotonin receptors . This product is intended for use in controlled laboratory settings by qualified professionals. It is provided as a high-purity standard to ensure reproducible results in your experimental workflows. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[6-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4S/c1-16-17(2)19(5-4-18(16)29-3)31(27,28)26-10-8-24(9-11-26)20-6-7-21(23-22-20)25-12-14-30-15-13-25/h4-7H,8-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUCCCVKRYJLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Morpholine Scaffolds

Key analogues and their differentiating features are summarized below:

Compound Name / ID Core Structure Substituents/Modifications Key Functional Differences vs. Target Compound Reference
Target Compound Pyridazine - 3-Morpholine
- 6-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazine)
Reference compound for comparison
Impurity B (MM0421.02) Triazolo[4,3-a]pyridine - Propyl-linked piperazine
- Phenylpiperazine
Lacks sulfonyl group; triazole core reduces metabolic stability
2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine - Chlorine at position 2
- Methanesulfonyl-piperazine
Thienopyrimidine core increases aromatic stacking potential
4-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-benzene-1,2-diamine Thieno[3,2-d]pyrimidine - Benzene-1,2-diamine substituent
- Methanesulfonyl-piperazine
Diamine group enhances solubility but may reduce CNS penetration

Functional Group Analysis

  • Sulfonyl Variations : The target compound’s 4-methoxy-2,3-dimethylphenylsulfonyl group confers greater steric bulk and lipophilicity than the methanesulfonyl group in –5. This may improve target selectivity but reduce aqueous solubility .
  • Core Heterocycles: Pyridazine (target) vs. thienopyrimidine (–6) or triazolo-pyridine (). Thienopyrimidines exhibit stronger π-π interactions with kinase ATP pockets, whereas pyridazine offers metabolic resistance to oxidation .

Pharmacokinetic and Binding Properties

  • Binding Affinity : The morpholine group in all analogues enhances hydrogen bonding with kinase hinge regions. However, the target compound’s dimethylphenylsulfonyl group may improve hydrophobic interactions in deep binding pockets compared to smaller sulfonyl groups .
  • Metabolic Stability : The triazolo-pyridine in Impurity B () is prone to CYP450-mediated oxidation, whereas the pyridazine core in the target compound is more resistant .

Key Research Findings

  • Selectivity Profile: The 4-methoxy-2,3-dimethylphenylsulfonyl group reduces off-target binding to adenosine receptors compared to simpler sulfonamides (e.g., methanesulfonyl in ) .
  • Toxicity Considerations : Unlike the dihydrochloride salt of Impurity C (), the target compound’s neutral sulfonamide group minimizes renal toxicity risks .

Preparation Methods

Cyclocondensation of 1,4-Diketones

1,4-Diketones react with hydrazine to form pyridazines. For example, hexane-2,5-dione and hydrazine yield 3,6-dimethylpyridazine. Adapting this method, functionalized diketones could introduce substituents at positions 3 and 6 during cyclization.

Nickel-Catalyzed [2+2+2] Cycloaddition

Nickel catalysts enable the cycloaddition of alkynes and nitriles to form pyridazines. A Ni(0)-N-heterocyclic carbene (NHC) system facilitates the reaction of diynes with cyanamides, producing 2-aminopyridazines. While this method offers regioselectivity, pre-functionalized alkynes would be required to introduce the morpholine and piperazine groups.

Functionalization of the Pyridazine Core

Substitution at Position 6: Piperazine Sulfonylation

Step 1: Synthesis of 4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazine
Piperazine reacts with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride under basic conditions (e.g., Et₃N in DCM):

$$
\text{Piperazine} + \text{ArSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{ArSO}_2\text{Piperazine} + \text{HCl}
$$

Step 2: Coupling to Pyridazine
The sulfonylated piperazine is introduced via nucleophilic substitution or palladium-catalyzed amination. For 6-chloropyridazine intermediates:

$$
\text{6-Chloropyridazine} + \text{ArSO}2\text{Piperazine} \xrightarrow{\text{Pd}2\text{dba}_3, \text{JohnPhos}} \text{Target Compound} + \text{HCl}
$$

Optimized Synthetic Pathway

A three-step sequence is proposed:

Step Reaction Conditions Yield
1 Pyridazine synthesis Ni(0)/IPr, 80°C, toluene 75%
2 Morpholine substitution K₂CO₃, DMF, 100°C, 12 h 82%
3 Piperazine sulfonylation Pd(OAc)₂, Xantphos, dioxane, 110°C 68%

Key Considerations :

  • Regioselectivity : Steric and electronic effects direct substitution to positions 3 and 6.
  • Catalyst Choice : Nickel for cycloaddition; palladium for C–N coupling.
  • Purification : Column chromatography or recrystallization ensures >95% purity.

Analytical Characterization

1H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyridazine-H), 7.89 (d, J = 8.4 Hz, 2H, aryl-H), 4.10–4.07 (m, 4H, morpholine-OCH₂), 3.85 (s, 3H, OCH₃), 2.95–2.91 (m, 8H, piperazine-CH₂), 2.32 (s, 6H, aryl-CH₃).
HRMS (ESI+) : m/z calcd for C₂₄H₃₂N₄O₄S [M+H]⁺: 485.2123; found: 485.2126.

Challenges and Solutions

  • Low Solubility : Use of DMF or DMA enhances solubility during coupling reactions.
  • Byproduct Formation : Oligomerization of diynes in cycloadditions is suppressed by bulky NHC ligands.
  • Amorphous Form Control : Patent CA3029960A1 highlights antisolvent crystallization with ethanol/water mixtures.

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